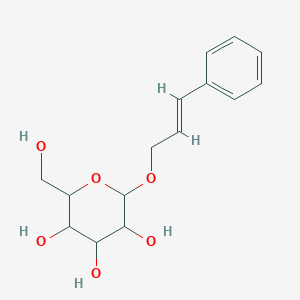
3-Phenyl-2-propenyl beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-propenyl beta-D-glucopyranoside is a flavonoid compound known for its inhibitory properties. It has been used in various analytical methods, particularly for diagnosing bronchial reactivity . This compound is characterized by its high resistance to oxidation and reduction, making it a candidate for anti-inflammatory agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-propenyl beta-D-glucopyranoside typically involves the reaction of phenylpropene with beta-D-glucopyranoside under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of reactors and continuous flow systems, can be applied to produce this compound efficiently .
化学反応の分析
Types of Reactions: 3-Phenyl-2-propenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, which is a notable property for its stability.
Reduction: Similar to oxidation, it shows high resistance to reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could result in various substituted glucopyranosides .
科学的研究の応用
3-Phenyl-2-propenyl beta-D-glucopyranoside has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Phenyl-2-propenyl beta-D-glucopyranoside involves its interaction with inflammatory mediators. It inhibits the release of histamine and leukotrienes, which are responsible for allergic symptoms. This inhibition occurs through the suppression of specific pathways, including the NF-κB pathway . The compound’s high resistance to oxidation and reduction also contributes to its stability and effectiveness as an anti-inflammatory agent .
類似化合物との比較
Phenyl beta-D-glucopyranoside: Similar in structure but differs in its aggregation preferences and interactions.
Phenyl beta-D-galactopyranoside: Has small structural differences but exhibits very different interactions.
Rosavin: Another glycoside with antioxidant properties, used for its antidepressant and anxiolytic effects.
Uniqueness: 3-Phenyl-2-propenyl beta-D-glucopyranoside stands out due to its high resistance to oxidation and reduction, making it a stable candidate for various applications. Its inhibitory properties on inflammatory mediators also make it unique compared to other similar compounds .
特性
分子式 |
C15H20O6 |
|---|---|
分子量 |
296.31 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+ |
InChIキー |
KHPCPRHQVVSZAH-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/COC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


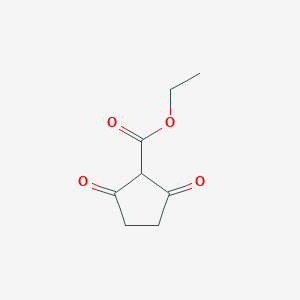
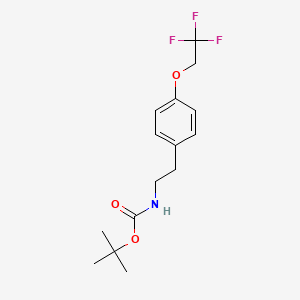

![N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide;hydrochloride](/img/structure/B12278932.png)
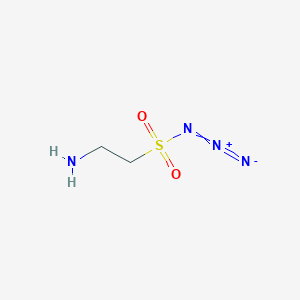
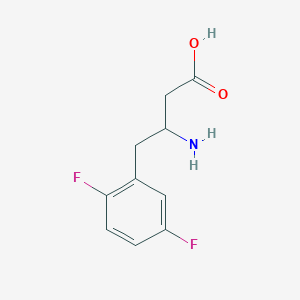
![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
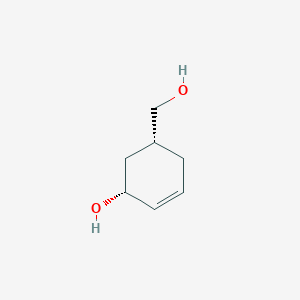
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
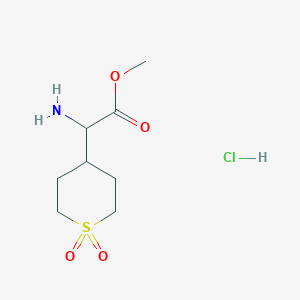

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
